Antipyrinyl-4-peroxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Antipyrinyl-4-peroxide can be synthesized through the reaction of antipyrine with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing antipyrine with a dilute solution of hydrogen peroxide and adding a small amount of sulfuric acid to catalyze the reaction. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where antipyrine and hydrogen peroxide are mixed in precise proportions. The reaction is carefully monitored, and the product is purified using advanced techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Antipyrinyl-4-peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form corresponding oxidation products.
Reduction: It can be reduced to antipyrine in the presence of reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents like sodium thiosulfate and potassium iodide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of antipyrine.
Reduction: The primary product is antipyrine.
Substitution: The products depend on the nucleophile used, resulting in various substituted antipyrine derivatives.
Scientific Research Applications
Antipyrinyl-4-peroxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various antipyrine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of antipyrinyl-4-peroxide involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and cell damage. In biological systems, this property is exploited for its potential antimicrobial and anticancer activities. The compound’s ability to inhibit corrosion is attributed to its adsorption onto metal surfaces, forming a protective layer that prevents further oxidation .
Comparison with Similar Compounds
Similar Compounds
Antipyrine: A well-known analgesic and antipyretic agent.
4-Aminoantipyrine: Used in various analytical applications and as a reagent in organic synthesis.
Phenazone: Another derivative of antipyrine with similar analgesic and antipyretic properties.
Uniqueness
Antipyrinyl-4-peroxide is unique due to its peroxide functional group, which imparts distinct chemical reactivity compared to other antipyrine derivatives. This makes it valuable in specific applications such as corrosion inhibition and potential therapeutic uses.
Properties
IUPAC Name |
4-hydroperoxy-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-10(16-15)11(14)13(12(8)2)9-6-4-3-5-7-9/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVTMZSBSBTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219193 | |
Record name | Antipyrinyl-4-peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69124-27-2 | |
Record name | Antipyrinyl-4-peroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069124272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antipyrinyl-4-peroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the analgesic activity of Antipyrinyl-4-peroxide compared to its parent compound?
A1: Research suggests that this compound (AP) exhibits analgesic effects, albeit less potent than its parent compound, sulpyrine. In a study assessing the inhibition of acetic acid-induced writhing in mice, AP demonstrated 48% of the analgesic potency of sulpyrine. [] This suggests that while AP retains some analgesic properties, the structural modifications resulting in the peroxide group impact its overall efficacy.
Q2: How is this compound formed?
A2: this compound (AP) is identified as a product of sulpyrine oxidation. This oxidation can be catalyzed by the presence of copper(II) ions and molecular oxygen. [] The reaction also yields other products like 4‐Amino‐antipyrine (AA) and 4‐formylaminoantipyrine (FAA), suggesting a multi-step oxidative degradation pathway for sulpyrine.
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